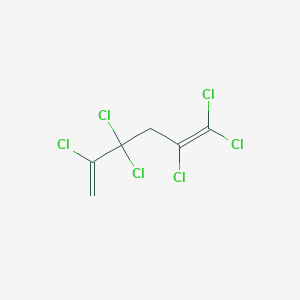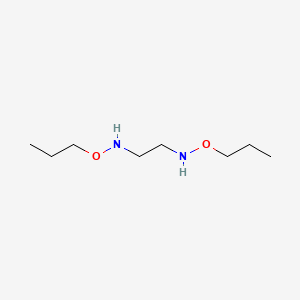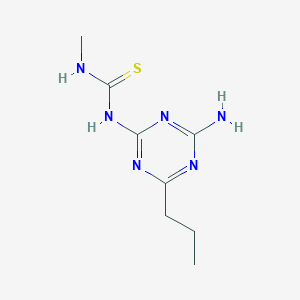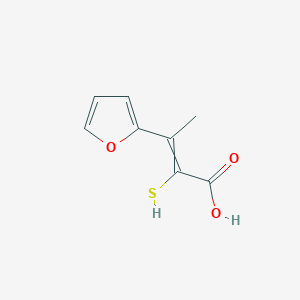
3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid is an organic compound that features a furan ring, a sulfanyl group, and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid typically involves the condensation of furan-2-carbaldehyde with malonic acid, followed by esterification and subsequent reactions to introduce the sulfanyl group. One common method involves the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a series of reactions including Michael addition, intramolecular nucleophilic addition, and elimination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced butanoic acid derivatives, and substituted furan compounds .
Applications De Recherche Scientifique
3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Used in the synthesis of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid involves its interaction with specific molecular targets. The furan ring and sulfanyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Furan-2-yl)acrylic acid: Shares the furan ring but lacks the sulfanyl group.
2-Furfuraldehyde: A simpler furan derivative used in various chemical syntheses.
5-Hydroxymethylfurfural: Another furan derivative with significant industrial applications
Uniqueness
3-(Furan-2-yl)-2-sulfanylbut-2-enoic acid is unique due to the presence of both the furan ring and the sulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propriétés
Numéro CAS |
94414-34-3 |
|---|---|
Formule moléculaire |
C8H8O3S |
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
3-(furan-2-yl)-2-sulfanylbut-2-enoic acid |
InChI |
InChI=1S/C8H8O3S/c1-5(7(12)8(9)10)6-3-2-4-11-6/h2-4,12H,1H3,(H,9,10) |
Clé InChI |
JMXHKASJUJDMEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)O)S)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
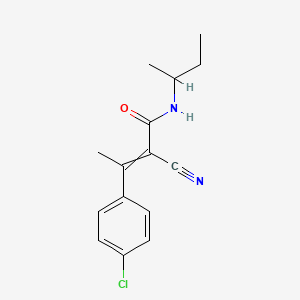
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
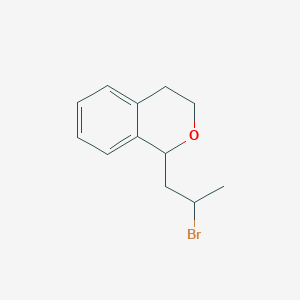

![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

